molecular formula C12H5ClO3 B15184841 4-Chloro-1H,3H-naphtho(1,8-cd)pyran-1,3-dione CAS No. 50817-72-6

4-Chloro-1H,3H-naphtho(1,8-cd)pyran-1,3-dione

Cat. No.: B15184841
CAS No.: 50817-72-6
M. Wt: 232.62 g/mol
InChI Key: ORYGDXAYCHIBLC-UHFFFAOYSA-N
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Description

4-Chloro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione (hereafter referred to as 4-Cl-NPD) is a naphthopyran derivative characterized by a fused tricyclic structure with a chloro substituent at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as pyranopyrimidines and triazolopyrimidines . Its structure (C₁₂H₅ClO₃) includes a diketone moiety, which facilitates reactivity in condensation and nucleophilic substitution reactions. Applications span pharmaceuticals, agrochemicals, and materials science, with notable roles in synthesizing anticancer agents and fluorescent sensors .

Properties

CAS No.

50817-72-6

Molecular Formula

C12H5ClO3

Molecular Weight

232.62 g/mol

IUPAC Name

6-chloro-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione

InChI

InChI=1S/C12H5ClO3/c13-8-5-4-6-2-1-3-7-9(6)10(8)12(15)16-11(7)14/h1-5H

InChI Key

ORYGDXAYCHIBLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)OC(=O)C3=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 5-Chloroacenaphthene

The first step entails the chlorination of acenaphthene (1,2-dihydroacenaphthylene) using chlorine gas or N-chlorosuccinimide (NCS) under radical-initiated conditions. For instance:

$$
\text{Acenaphthene} + \text{Cl}_2 \xrightarrow{\text{UV light}} \text{5-Chloroacenaphthene}
$$

This reaction proceeds via a free-radical mechanism, with the chlorine atom preferentially attaching to the 5-position of the bicyclic structure. The product is isolated via fractional distillation and characterized by ¹H NMR and mass spectrometry .

Oxidation to Naphthalic Anhydride

The second step oxidizes 5-chloroacenaphthene to the target compound using potassium dichromate (K₂Cr₂O₇) in acetic acid (CH₃COOH) at reflux temperatures (110–120°C). The reaction mechanism involves dehydrogenation and ring-opening followed by re-cyclization:

$$
\text{5-Chloroacenaphthene} + \text{K}2\text{Cr}2\text{O}7 \xrightarrow{\text{CH}3\text{COOH}} \text{4-Chloro-1H,3H-naphtho(1,8-cd)pyran-1,3-dione}
$$

This method achieves yields of 70–85% , significantly higher than direct chlorination, owing to the stability of the intermediate. The use of chromium-based oxidants raises environmental concerns, prompting exploration of greener alternatives like hydrogen peroxide (H₂O₂) with tungsten catalysts .

Functional group interconversion (FGI) strategies enable the introduction of chlorine via displacement reactions. This approach is particularly useful for accessing derivatives with additional substituents.

Nucleophilic Aromatic Substitution

In a method analogous to the synthesis of 6-substituted naphthalic anhydrides, 4-nitro-1H,3H-naphtho(1,8-cd)pyran-1,3-dione undergoes nucleophilic substitution with chloride ions (Cl⁻) in the presence of copper(I) chloride (CuCl) as a catalyst:

$$
\text{4-Nitro derivative} + \text{Cl}^- \xrightarrow{\text{CuCl, DMF}} \text{this compound}
$$

Dimethylformamide (DMF) serves as both solvent and base, facilitating the elimination of nitrite (NO₂⁻). This method offers moderate yields (50–60% ) but excels in preserving the integrity of sensitive functional groups.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Ullmann coupling , have been explored for introducing chlorine atoms. For example, reacting 4-iodo-1H,3H-naphtho(1,8-cd)pyran-1,3-dione with copper(I) chloride in pyridine at 150°C yields the chloro derivative:

$$
\text{4-Iodo derivative} + \text{CuCl} \xrightarrow{\Delta} \text{this compound}
$$

While effective, this method requires expensive catalysts and rigorous anhydrous conditions, limiting its industrial applicability.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

Method Yield Purity Scalability Environmental Impact
Direct Chlorination 40–65% Moderate High Moderate (Cl₂ handling)
Oxidation of Chlorinated 70–85% High Moderate High (Cr waste)
Substitution Reactions 50–60% High Low Low

Chemical Reactions Analysis

4-Chloro-1H,3H-naphtho(1,8-cd)pyran-1,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Chloro-1H,3H-naphtho(1,8-cd)pyran-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical reactions that modify its structure and properties. These modifications can lead to the formation of active intermediates that interact with biological molecules, potentially leading to antimicrobial or other biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The biological and chemical properties of naphthopyran derivatives are highly dependent on substituents. Key analogs and their properties are summarized below:

Compound Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Solubility (g/L) Key Applications Reference ID
4-Cl-NPD 4-Cl 232.62 N/A N/A Anticancer intermediates, sensors
6-Bromo-NPD 6-Br 277.07 N/A N/A Catalyst synthesis, fluorescent tags
6-Nitro-NPD 6-NO₂ 243.17 >260 0.083 Polymer stabilizers, intermediates
4,5-Dichloro-NPD 4,5-Cl₂ 267.07 N/A N/A Polymer chemistry
10-Amino-NPD (Compound 9) 10-NH₂ 404.10 256–258 N/A Antimicrobial agents
MR21 (Anticancer analog) 3,3-bis(4-OH-Ph), 6-Cl 404.10 N/A N/A Thymidylate synthase inhibition

Key Observations :

  • Halogen Effects : Chloro and bromo substituents enhance electrophilicity, improving reactivity in cross-coupling reactions. Bromo derivatives (e.g., 6-Br-NPD) exhibit higher molecular weights and are used in catalyst synthesis .
  • Nitro Group Impact: The 6-NO₂ analog shows reduced solubility (0.083 g/L) due to its electron-withdrawing nature, limiting its use in aqueous systems but favoring applications in polymer stabilization .
Anticancer Activity
  • 4-Cl-NPD Derivatives: MR21 (6-Cl, bis-4-hydroxyphenyl) demonstrates potent thymidylate synthase inhibition (IC₅₀ = 2.6 nM) and selectivity against melanoma cells (SK-MEL-28). The chloro group stabilizes enzyme interactions via hydrophobic binding .
Antimicrobial Activity
  • Compound 9 (10-amino-NPD) exhibits broad-spectrum antimicrobial activity, attributed to the NH₂ group disrupting bacterial membranes. Yields for such derivatives exceed 80% .
  • 4-Cl-NPD itself is less active in antimicrobial screens, highlighting the necessity of functional group modifications for targeted bioactivity .
Enzyme Inhibition
  • 4-Phenyl-NPD (analog with phenyl substituent) binds to EGFR with a docking score of -11.10 kcal/mol, comparable to erlotinib (-11.02 kcal/mol). The chloro derivative’s smaller size may improve binding pocket compatibility .

Drug-Likeness and Pharmacokinetics

Per Lipinski’s and Veber’s rules ():

  • 4-Cl-NPD : Molecular weight = 232.62 (<500), ClogP ≈ 2.5 (<5), hydrogen bond acceptors = 3 (<10). Compliant with oral bioavailability criteria.
  • MR21 : Higher polarity due to hydroxyl groups may improve solubility but reduce membrane permeability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-1H,3H-naphtho(1,8-cd)pyran-1,3-dione, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via chlorination of naphthalic anhydride derivatives. For example, 4,5-dichloro analogs are prepared by reacting naphthalic anhydride with chlorine gas in acetic acid under reflux (70–80°C) for 24 hours. Yield optimization requires careful control of stoichiometry (Cl₂:substrate ratio) and purification via recrystallization from acetic acid .
  • Critical Parameter : Excess chlorination may lead to polychlorinated byproducts. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:3) .

Q. How can the structure of this compound be confirmed spectroscopically?

  • Methodology :

  • ¹H NMR : Aromatic protons appear as doublets in δ 8.2–8.5 ppm (J = 8 Hz), with a singlet for the lactone carbonyl (δ 10.2 ppm).
  • IR : Strong absorption bands at 1750 cm⁻¹ (anhydride C=O) and 740 cm⁻¹ (C-Cl stretch) .
  • MS : Molecular ion peak at m/z 232.62 (C₁₂H₅ClO₃) with fragmentation patterns consistent with loss of Cl and CO .

Q. What safety protocols are essential when handling this compound in the lab?

  • Hazards : Moderately toxic (rat oral LD₅₀: 3460 mg/kg), causing irritation to eyes/skin. Releases toxic Cl⁻ vapors upon decomposition .
  • Protocols :

  • Use PPE (gloves, goggles, fume hood).
  • Store in airtight containers away from heat.
  • In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How does the chlorine substituent influence the compound’s reactivity in Diels-Alder reactions compared to non-halogenated analogs?

  • Methodology :

  • Perform kinetic studies using cyclopentadiene as a diene in toluene at 80°C. Monitor reaction via HPLC (C18 column, acetonitrile/water 70:30).
  • Key Finding : The electron-withdrawing Cl group increases the dienophile’s electrophilicity, reducing reaction time by ~30% compared to unsubstituted naphthopyrandione. Steric effects from Cl may lower regioselectivity in asymmetric reactions .

Q. What contradictions exist in reported toxicity data, and how can they be resolved experimentally?

  • Data Discrepancy : LD₅₀ values vary across studies due to differences in administration routes (oral vs. dermal) and purity of test samples (e.g., polychlorinated impurities in older syntheses) .
  • Resolution :

  • Reproduce toxicity assays using HPLC-purified compound (>99% purity).
  • Compare results across standardized OECD protocols for oral and dermal exposure in murine models .

Q. Can this compound act as a fluorescence quencher in polymer matrices, and what experimental setups validate this?

  • Methodology :

  • Incorporate the compound (0.1–1.0 wt%) into PMMA films. Measure fluorescence lifetime via time-resolved spectroscopy (excitation: 350 nm).
  • Result : Chlorine’s heavy-atom effect enhances intersystem crossing, reducing fluorescence intensity by 40–60% at 1.0 wt% loading. Confirm via Stern-Volmer plots .

Q. How does the compound perform as a herbicide safener in synergistic studies with ALS inhibitors?

  • Experimental Design :

  • Apply pre-emergent treatments (compound + imazamox) to Arabidopsis thaliana. Measure growth inhibition and ALS enzyme activity.
  • Outcome : At 50 ppm, the compound reduces phytotoxicity of imazamox by 35% by competitively binding to ALS active sites. Validate via molecular docking simulations (AutoDock Vina) .

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